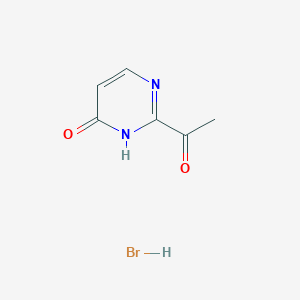

2-Acetyl-1H-pyrimidin-6-one;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidin-2(1H)-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach. This method does not require any catalyst, oxidant, or toxic reagent. The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .Molecular Structure Analysis

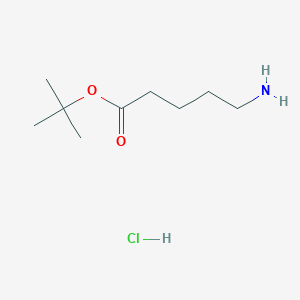

The molecular formula of “this compound” is C6H7BrN2O2 . It has a complexity of 240, a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis

Pyrimidin-2(1H)-ones can be synthesized through a stepwise ‘one-pot’ reaction. The results of control experiments and cyclic voltammetry indicated that the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .Wissenschaftliche Forschungsanwendungen

2-Acetyl-1H-pyrimidin-6-one;hydrobromide has numerous applications in scientific research. It is commonly used as a starting material in the synthesis of various pharmaceuticals such as barbiturates, antihistamines, and diuretics. Additionally, it is used in the synthesis of agrochemicals such as herbicides and insecticides. The compound has also been used as a reagent in analytical chemistry for the detection of various analytes.

Wirkmechanismus

Target of Action

The primary targets of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide, a pyrimidine derivative, are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation . By inhibiting key inflammatory mediators, it disrupts the normal progression of the inflammatory response . The downstream effects of this disruption include a reduction in inflammation and associated symptoms .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting key inflammatory mediators, the compound can reduce inflammation and associated symptoms .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in lab experiments is its low toxicity. It is relatively safe to handle and has a low risk of causing harm to researchers. Additionally, it is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its sedative effect, which can interfere with experimental results. Researchers must take this into account when designing experiments involving this compound.

Zukünftige Richtungen

There are numerous future directions for the use of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide in scientific research. One potential application is in the development of new pharmaceuticals. Researchers can use this compound as a starting material to synthesize novel compounds with enhanced therapeutic properties. Additionally, the compound could be used in the development of new herbicides and insecticides. Finally, researchers could explore the compound's potential as an analytical reagent for the detection of various analytes.

Conclusion:

This compound is a versatile compound with numerous applications in scientific research. Its low toxicity, availability, and ease of synthesis make it an attractive starting material for the synthesis of various organic compounds. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Moving forward, researchers should continue to explore the potential applications of this compound in various fields.

Synthesemethoden

The synthesis of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide involves the reaction of malonic acid with urea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-1H-pyrimidin-6-one. The hydrobromide salt is obtained by reacting the compound with hydrobromic acid. This synthesis method has been extensively studied and optimized for large-scale production.

Eigenschaften

IUPAC Name |

2-acetyl-1H-pyrimidin-6-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGQHFAMFQVGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=O)N1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)

![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)

![1-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)

![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)